molecular formula C10H7NO3 B13817508 N-(2-oxo-1-benzofuran-3-ylidene)acetamide

N-(2-oxo-1-benzofuran-3-ylidene)acetamide

Cat. No.: B13817508
M. Wt: 189.17 g/mol
InChI Key: OSLWNKVXLRBPCJ-UHFFFAOYSA-N
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Description

N-(2-oxo-1-benzofuran-3-ylidene)acetamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(2-oxo-1-benzofuran-3-ylidene)acetamide typically involves a Claisen–Schmidt-type condensation reaction. This reaction is carried out by condensing 2-formylbenzoic acid with acetamide in the presence of a base such as sodium hydroxide in methanol. The reaction proceeds under mild conditions and yields the desired product in good yield .

Chemical Reactions Analysis

N-(2-oxo-1-benzofuran-3-ylidene)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often benzofuran derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-oxo-1-benzofuran-3-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Comparison with Similar Compounds

N-(2-oxo-1-benzofuran-3-ylidene)acetamide can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

N-(2-oxo-1-benzofuran-3-ylidene)acetamide

InChI

InChI=1S/C10H7NO3/c1-6(12)11-9-7-4-2-3-5-8(7)14-10(9)13/h2-5H,1H3

InChI Key

OSLWNKVXLRBPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C2=CC=CC=C2OC1=O

Origin of Product

United States

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